molecular formula C36H54N2O5 B12791622 Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate CAS No. 740740-31-2

Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate

Cat. No.: B12791622
CAS No.: 740740-31-2
M. Wt: 594.8 g/mol
InChI Key: BHFRIPJBTQLQIO-UHFFFAOYSA-N
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Description

Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate: is a synthetic organic compound with the molecular formula C({36})H({54})N({2})O({5}) This compound features a dibenzo(b,d)furan core with two carboxylate groups esterified with 3-(dibutylamino)propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate typically involves the esterification of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols can replace the dibutylamino groups.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid

    Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA)

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: New esters or amides

Scientific Research Applications

Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.

    Industry: Utilized in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s dibutylamino groups can facilitate interactions with biological membranes, enhancing its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-(dimethylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
  • Bis(3-(diethylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
  • Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate

Uniqueness

Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is unique due to its specific dibutylamino groups, which confer distinct physicochemical properties such as solubility, stability, and reactivity. These properties make it particularly suitable for applications requiring specific molecular interactions and stability under various conditions.

Properties

CAS No.

740740-31-2

Molecular Formula

C36H54N2O5

Molecular Weight

594.8 g/mol

IUPAC Name

bis[3-(dibutylamino)propyl] dibenzofuran-2,8-dicarboxylate

InChI

InChI=1S/C36H54N2O5/c1-5-9-19-37(20-10-6-2)23-13-25-41-35(39)29-15-17-33-31(27-29)32-28-30(16-18-34(32)43-33)36(40)42-26-14-24-38(21-11-7-3)22-12-8-4/h15-18,27-28H,5-14,19-26H2,1-4H3

InChI Key

BHFRIPJBTQLQIO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCCC)CCCC

Origin of Product

United States

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